6-(3-Methoxyphenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole
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Overview
Description
6-(3-Methoxyphenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the methoxyphenyl and pentyl groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxyphenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole typically involves the condensation of appropriate thiosemicarbazides with aldehydes or ketones. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are critical factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxyphenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[2,1-b][1,3,4]thiadiazole derivatives.
Substitution: Formation of substituted imidazo[2,1-b][1,3,4]thiadiazole derivatives.
Scientific Research Applications
6-(3-Methoxyphenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. In cancer cells, it may inhibit key enzymes involved in cell proliferation and survival, leading to cell death . The presence of the methoxyphenyl group enhances its ability to cross cellular membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Imidazo[2,1-b][1,3,4]thiadiazole derivatives: Compounds with different substituents on the imidazo[2,1-b][1,3,4]thiadiazole core.
Uniqueness
6-(3-Methoxyphenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of both the methoxyphenyl and pentyl groups, which contribute to its distinct chemical properties and enhanced biological activities. Its ability to interact with multiple molecular targets makes it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C16H19N3OS |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H19N3OS/c1-3-4-5-9-15-18-19-11-14(17-16(19)21-15)12-7-6-8-13(10-12)20-2/h6-8,10-11H,3-5,9H2,1-2H3 |
InChI Key |
JLWTWSODZUQQLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NN2C=C(N=C2S1)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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